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molecular formula C19H17BrN2O2S B8486942 2-(Benzylsulfanyl)-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 77148-99-3

2-(Benzylsulfanyl)-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide

Cat. No. B8486942
M. Wt: 417.3 g/mol
InChI Key: YHLMROKVQNMCDS-UHFFFAOYSA-M
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Patent
US04370477

Procedure details

A mixture of 4-nitrobenzyl bromide (1.08 g) and 2-(benzylthio)pyridine (1.05 g) were heated at 100° C. for 4 hours and cooled. Crystals which formed on trituration with acetone were removed by filtration and dried to give the title compound as a quarter hydrate (1.6 g) mp 160°-2° C. (Found C, 53.8; H, 4.5; N, 6.4%. C19H17BrN2O2S1/4H2O requires C, 54.1; H, 4.2; N, 6.6).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Br:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:12]([S:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CC(C)=O>[Br-:9].[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][N+:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[S:19][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[Br-].[N+](=O)([O-])C1=CC=C(C[N+]2=C(C=CC=C2)SCC2=CC=CC=C2)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 6.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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